4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid
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Overview
Description
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid is an organic compound with the molecular formula C14H16O7. It is characterized by the presence of methoxy and benzodioxole groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid involves several steps. One common synthetic route includes the use of starting materials such as 7-methoxy-1,3-benzodioxole and 4-methoxybutanoic acid. The reaction typically involves esterification, followed by oxidation and methoxylation reactions under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzodioxole groups, leading to the formation of various derivatives.
Scientific Research Applications
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The methoxy and benzodioxole groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid can be compared with similar compounds such as:
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: This compound shares the benzodioxole group but lacks the butanoic acid moiety, resulting in different chemical properties and applications.
3-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxyphenyl)methyl-2(3H)-furanone: This compound has a similar benzodioxole group but differs in its overall structure, leading to distinct reactivity and uses.
Properties
IUPAC Name |
4-methoxy-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O7/c1-18-10-4-8(5-11-13(10)21-7-20-11)3-9(6-12(15)16)14(17)19-2/h4-5,9H,3,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVGCFGFOOLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC(CC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016354 |
Source
|
Record name | Butanedioic acid, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78173-84-9 |
Source
|
Record name | Butanedioic acid, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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